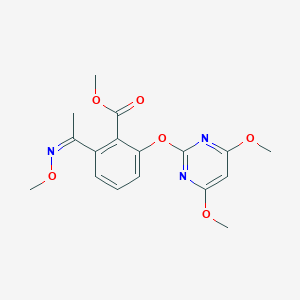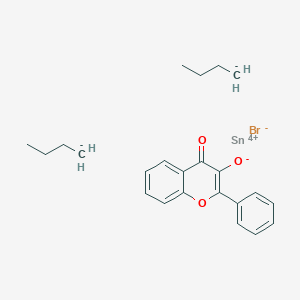
(5,6-dimethoxynaphthalen-2-yl)boronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,6-Dimethoxynaphthalen-2-yl)boronic acid is an organoboron compound that features a naphthalene ring substituted with two methoxy groups at positions 5 and 6, and a boronic acid group at position 2. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5,6-dimethoxynaphthalen-2-yl)boronic acid typically involves the borylation of a suitable naphthalene precursor. One common method is the Miyaura borylation reaction, where an aryl halide is reacted with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, providing good yields of the desired boronic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. Continuous flow chemistry techniques and optimized reaction conditions are often employed to enhance efficiency and yield while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: (5,6-Dimethoxynaphthalen-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol or quinone derivatives.
Substitution: The methoxy groups on the naphthalene ring can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl or diaryl compounds.
Oxidation: Phenols or quinones.
Substitution: Substituted naphthalenes with various functional groups.
Scientific Research Applications
(5,6-Dimethoxynaphthalen-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5,6-dimethoxynaphthalen-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the aryl group to the palladium catalyst in Suzuki-Miyaura coupling . The boronic acid group interacts with diols and other nucleophiles, forming reversible covalent bonds that are useful in various chemical and biological applications .
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a naphthalene ring.
2-Naphthylboronic Acid: Similar to (5,6-dimethoxynaphthalen-2-yl)boronic acid but lacks the methoxy groups.
4-Methoxyphenylboronic Acid: Contains a methoxy group on a phenyl ring, similar in structure but with fewer aromatic rings.
Uniqueness: this compound is unique due to the presence of both methoxy groups and the boronic acid group on the naphthalene ring, which provides distinct reactivity and functionalization possibilities compared to simpler boronic acids .
Properties
IUPAC Name |
(5,6-dimethoxynaphthalen-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BO4/c1-16-11-6-3-8-7-9(13(14)15)4-5-10(8)12(11)17-2/h3-7,14-15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBGYYPPMQOBIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=C(C=C2)OC)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433802 |
Source


|
| Record name | (5,6-Dimethoxynaphthalen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151826-10-7 |
Source


|
| Record name | (5,6-Dimethoxynaphthalen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophene-4-carboxylic acid, 7-amino-, methyl ester (9CI)](/img/structure/B126603.png)
![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B126604.png)


![2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-ol](/img/structure/B126613.png)








